Latanoprostene Bunod

Glaucoma Ocular Hypertension Intraocular Pressure

Latanoprostene bunod (LBN) 0.024% ophthalmic solution is a first-in-class nitric oxide (NO)-donating prostaglandin F2α (PGF2α) analog approved by the US FDA in November 2017 for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT). LBN is a prodrug that undergoes rapid corneal esterase hydrolysis to yield latanoprost acid (a potent FP receptor agonist that enhances uveoscleral outflow) and butanediol mononitrate, which is further metabolized to release NO.

Molecular Formula C27H41NO8
Molecular Weight 507.6 g/mol
CAS No. 1262218-38-1
Cat. No. B10828704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatanoprostene Bunod
CAS1262218-38-1
Molecular FormulaC27H41NO8
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O
InChIInChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1
InChIKeyLOVMMUBRQUFEAH-UIEAZXIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Latanoprostene Bunod 0.024% Ophthalmic Solution for Glaucoma: A Procurement-Focused Baseline Review of a First-in-Class NO-Donating Prostaglandin Analog


Latanoprostene bunod (LBN) 0.024% ophthalmic solution is a first-in-class nitric oxide (NO)-donating prostaglandin F2α (PGF2α) analog approved by the US FDA in November 2017 for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) [1]. LBN is a prodrug that undergoes rapid corneal esterase hydrolysis to yield latanoprost acid (a potent FP receptor agonist that enhances uveoscleral outflow) and butanediol mononitrate, which is further metabolized to release NO [2]. The NO component relaxes the trabecular meshwork and Schlemm's canal cells via the cGMP pathway, thereby increasing conventional outflow facility—a mechanism entirely absent from conventional prostaglandin analogs [3]. This dual-mechanism profile, administered once daily in the evening, provides IOP-lowering efficacy across the full 24-hour circadian cycle [4].

Why Latanoprostene Bunod Cannot Be Interchanged with Conventional Prostaglandin Analogs: A Procurement and Formulary Decision-Maker's Guide


Conventional prostaglandin analogs (PGAs) such as latanoprost, bimatoprost, and travoprost lower IOP exclusively via FP receptor-mediated enhancement of uveoscleral outflow, leaving the conventional trabecular meshwork pathway largely unaddressed [1]. In contrast, LBN's dual mechanism—simultaneously increasing both uveoscleral outflow (via latanoprost acid) and trabecular outflow facility (via NO)—targets the primary site of increased outflow resistance in OAG [2]. This mechanistic divergence translates into clinically meaningful and statistically significant differences in IOP reduction magnitude, nocturnal IOP control, and real-world switch-outcomes that are not replicable by simply up-titrating a conventional PGA [3]. For procurement, formulary placement, or clinical study design, treating LBN as interchangeable with generic latanoprost ignores the evidence base demonstrating superior IOP-lowering efficacy, particularly in patients with higher baseline IOP or inadequate response to prior PGA therapy [4].

Latanoprostene Bunod vs. Comparators: Quantitative Evidence of Differential IOP-Lowering Efficacy from Pivotal Trials and Meta-Analyses


Head-to-Head IOP Reduction: LBN 0.024% vs. Latanoprost 0.005% in the Phase 2 VOYAGER Dose-Ranging Trial

In the randomized, investigator-masked, parallel-group VOYAGER study (N=413) comparing four concentrations of LBN to latanoprost 0.005% over 28 days, LBN 0.024% achieved a statistically significantly greater reduction in mean diurnal IOP compared to latanoprost at the primary endpoint of Day 28 [1]. The study established a clear dose-response relationship, with efficacy plateauing at the 0.024% concentration [1].

Glaucoma Ocular Hypertension Intraocular Pressure Prostaglandin Analog Nitric Oxide Donor

Three-Month Comparative Efficacy: LBN 0.024% vs. Timolol 0.5% in Pooled Phase 3 APOLLO and LUNAR Trials

Two multinational Phase 3 studies (APOLLO and LUNAR) evaluated LBN 0.024% once daily versus timolol maleate 0.5% twice daily over 3 months in patients with OAG or OHT. A pooled analysis of these trials demonstrated noninferiority of LBN to timolol and subsequently established superiority [1].

Glaucoma Ocular Hypertension Beta-Blocker Clinical Trial Non-inferiority

Nocturnal IOP Control: LBN 0.024% Demonstrates Superior 24-Hour Pressure Reduction vs. Timolol 0.5%

A prospective, open-label randomized crossover trial (N=25) assessed 24-hour IOP profiles in a sleep laboratory, comparing once-daily evening LBN 0.024% to twice-daily timolol 0.5% [1]. While diurnal IOP reductions were statistically similar, a clinically important divergence emerged during the nocturnal period [1].

Circadian IOP Nocturnal IOP Ocular Perfusion Pressure Crossover Trial Glaucoma

Meta-Analysis Confirms Superior IOP-Lowering Efficacy of LBN 0.024% Over Both Latanoprost 0.005% and Timolol 0.5% at 3 Months

A meta-analysis of nine peer-reviewed clinical studies (N=2,389 patients) evaluated the IOP-lowering effect of LBN 0.024% in patients with OAG or OHT, including direct comparisons with timolol maleate 0.5% and latanoprost 0.005% .

Meta-Analysis Glaucoma Systematic Review Evidence Synthesis Comparative Efficacy

Real-World Switch Efficacy: Switching to LBN from Conventional PGAs Yields Additional IOP Reduction

A retrospective cohort study of 87 Taiwanese patients (129 eyes) evaluated the real-world efficacy of switching to LBN 0.024% from conventional PGAs (including latanoprost, bimatoprost, and travoprost) in patients with inadequately controlled IOP [1].

Real-World Evidence Switch Study Prostaglandin Analog Glaucoma Management Retrospective Cohort

Latanoprostene Bunod: Evidence-Based Application Scenarios for Procurement, Research, and Clinical Use


Clinical Trial Design: Investigating Dual-Mechanism IOP-Lowering as a Primary Endpoint

Given the quantitative superiority of LBN 0.024% over latanoprost 0.005% demonstrated in the VOYAGER study (9.0 mmHg vs. 7.77 mmHg reduction, p=0.005) [1], LBN should be considered the preferred comparator arm or study drug for clinical trials evaluating novel IOP-lowering agents that target both uveoscleral and trabecular outflow pathways. Its established efficacy profile provides a robust active-control benchmark.

Formulary Decision-Making: Justifying Tier Placement Based on Superior 3-Month Efficacy vs. Timolol and Latanoprost

For hospital or health-system formulary committees, the pooled APOLLO/LUNAR data showing a mean diurnal IOP of 18.1 mmHg for LBN versus 19.4 mmHg for timolol [2], combined with the meta-analysis confirming significantly stronger efficacy than both timolol and latanoprost over 3 months , provides the quantitative justification needed to place LBN on a preferred tier or as a recommended first-line alternative where PGAs are indicated.

Patient-Specific Therapeutic Switching: Addressing Inadequate Response to Conventional PGAs

Procurement and clinical protocols should anticipate the need for LBN as a switch therapy in patients with IOP inadequately controlled on conventional PGAs. The real-world evidence showing an additional mean IOP reduction of 4.59 mmHg in patients with higher baseline IOP after switching to LBN [3] supports its use in this specific patient subpopulation, thereby justifying formulary inclusion for this indication.

Nocturnal IOP Research: Utilizing LBN as a Tool to Study 24-Hour Pressure Control

For researchers focused on circadian IOP patterns and the role of nocturnal pressure in glaucoma progression, LBN's demonstrated ability to reduce nocturnal IOP by 2.5 mmHg (p=0.002) compared to timolol's lack of nocturnal efficacy [4] makes it a valuable tool compound. Studies investigating the relationship between 24-hour IOP control and visual field progression should consider LBN as an intervention arm due to its unique 24-hour coverage profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latanoprostene Bunod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.